molecular formula C7H6ClIO B6307467 4-Chloro-2-iodo-5-methylphenol CAS No. 2088367-37-5

4-Chloro-2-iodo-5-methylphenol

Cat. No.: B6307467
CAS No.: 2088367-37-5
M. Wt: 268.48 g/mol
InChI Key: NWUIKUBMUSAQFC-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-5-methylphenol is an organic compound with the molecular formula C7H6ClIO It is a halogenated phenol derivative, characterized by the presence of chlorine, iodine, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-iodo-5-methylphenol can be synthesized through a multi-step process involving halogenation and methylation reactions. One common method involves the iodination of 2-methylphenol (o-cresol) in the presence of sodium hypochlorite and sodium iodide in aqueous alcohol solvents . The reaction conditions typically include:

    Temperature: Ambient temperature

    Solvents: Aqueous alcohol

    Reagents: Sodium hypochlorite, sodium iodide

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodo-5-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The halogen atoms can be reduced to form dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted phenols.

    Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.

    Reduction Reactions: Formation of dehalogenated phenols.

Scientific Research Applications

4-Chloro-2-iodo-5-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-5-methylphenol involves its interaction with biological molecules and cellular pathways. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The halogen atoms may also interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Similar structure but lacks the iodine atom.

    4-Iodo-2-methylphenol: Similar structure but lacks the chlorine atom.

    2-Chloro-5-methylphenol: Similar structure but with different positions of the halogen and methyl groups.

Uniqueness

4-Chloro-2-iodo-5-methylphenol is unique due to the presence of both chlorine and iodine atoms on the phenol ring. This dual halogenation imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-iodo-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUIKUBMUSAQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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